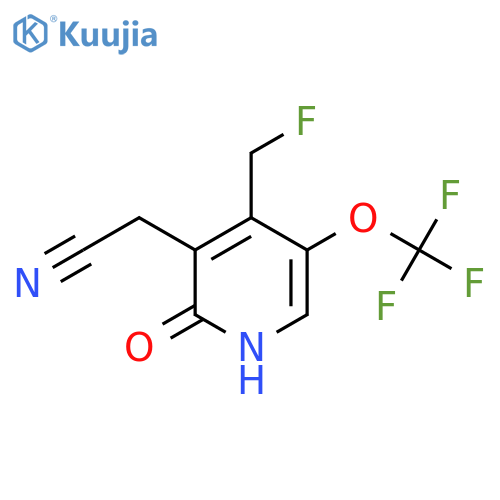Cas no 1804343-11-0 (4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile)

1804343-11-0 structure
商品名:4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile
CAS番号:1804343-11-0
MF:C9H6F4N2O2
メガワット:250.149755954742
CID:4834474
4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile
-
- インチ: 1S/C9H6F4N2O2/c10-3-6-5(1-2-14)8(16)15-4-7(6)17-9(11,12)13/h4H,1,3H2,(H,15,16)
- InChIKey: FRARPIMSFWVJNK-UHFFFAOYSA-N
- ほほえんだ: FCC1C(=CNC(C=1CC#N)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 442
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 62.1
4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092729-1g |
4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile |
1804343-11-0 | 97% | 1g |
$1,564.50 | 2022-04-02 |
4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
1804343-11-0 (4-(Fluoromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
